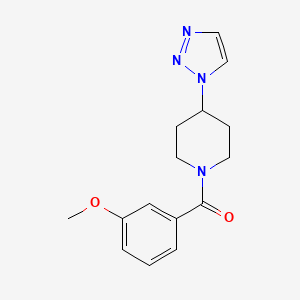
(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(3-methoxyphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(3-methoxyphenyl)methanone is a chemical compound that has been studied for its potential biological activities . It is a derivative of 1H-1,2,3-triazol-4-yl, which is a class of compounds known for their wide range of biological activities .
Synthesis Analysis
The synthesis of this compound or its analogs typically involves the design and synthesis of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl) (piperazin-1-yl)methanone derivatives . The structures of these synthesized compounds are usually established by NMR and MS analysis .Molecular Structure Analysis
The molecular structure of this compound and its analogs have been characterized by 1H NMR, 13C NMR, and HR-MS . These techniques provide detailed information about the atomic and molecular structure of the compound.Chemical Reactions Analysis
The compound(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(3-methoxyphenyl)methanone and its analogs have been screened for their in vitro cytotoxic activity against various cell lines . This suggests that these compounds may undergo chemical reactions within biological systems that result in cytotoxic effects. Physical And Chemical Properties Analysis
The physical and chemical properties of this compound and its analogs can vary. Some related compounds are known to be thermally stable with decomposition onset temperatures ranging from 147–228 °C . The IR absorption spectra of some analogs have shown signals for C=O groups at 1650–1712 cm−1 .Applications De Recherche Scientifique
Cancer Research
Compounds with the 1,2,3-triazole moiety have been studied for their potential in cancer treatment. They can act as inhibitors of tubulin polymerization, which is a crucial process for cell division. For example, certain derivatives have shown cytotoxic activity against various cancer cell lines, suggesting that our compound could be explored for similar anticancer properties .
Molecular Chaperone Inhibition
The triazole ring is a feature in molecules designed to inhibit Heat Shock Protein 90 (HSP90), a protein involved in cancer cell growth and survival. By inhibiting HSP90, these compounds can potentially induce the degradation of proteins that promote tumor growth .
BET Bromodomain Inhibition
Triazole derivatives have been used to mimic acetylated lysines, which are recognized by bromodomains in BET proteins. Inhibiting these interactions can modulate gene expression, offering therapeutic strategies for diseases like cancer and inflammation .
Orientations Futures
The future research directions for this compound could involve further studies on its biological activities and potential therapeutic applications. For example, it could be studied for its potential use in treating diseases mediated by certain proteins, such as HSP90 . Additionally, more research could be done to fully understand its mechanism of action and to optimize its synthesis process .
Propriétés
IUPAC Name |
(3-methoxyphenyl)-[4-(triazol-1-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-21-14-4-2-3-12(11-14)15(20)18-8-5-13(6-9-18)19-10-7-16-17-19/h2-4,7,10-11,13H,5-6,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAVRJAXTGYDLPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCC(CC2)N3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(3-methoxyphenyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



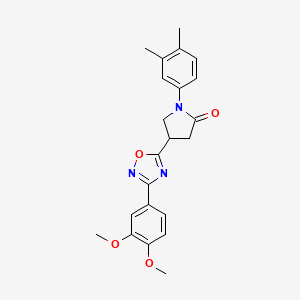
![1-(2-Phenoxyethyl)-3-[3-(trifluoromethyl)phenyl]imidazolidin-2-one](/img/structure/B2952099.png)

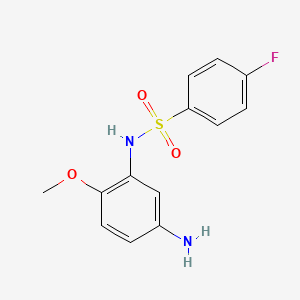
![2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2952106.png)
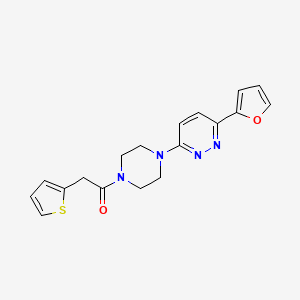
![4-[furan-2-ylmethyl(methyl)sulfamoyl]-N-phenylbenzamide](/img/structure/B2952108.png)
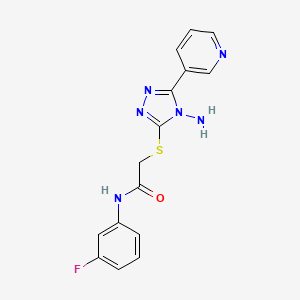
![(4-Phenyl-2-oxabicyclo[2.1.1]hexan-5-yl)-piperidin-1-ylmethanone](/img/structure/B2952110.png)
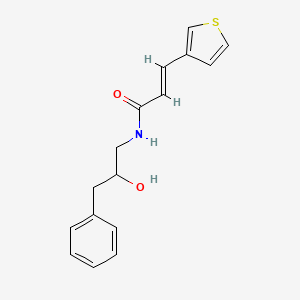
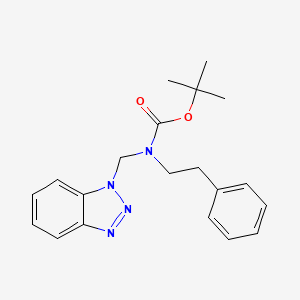
![2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(4-chlorophenyl)acetamide](/img/structure/B2952115.png)